2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide
Description
This compound belongs to the class of organic compounds known as benzisothiazoles. These compounds contain a benzene ring fused to an isothiazole moiety, which is an arrangement of sulfur, nitrogen, and carbon atoms. Benzisothiazoles are known for their wide range of applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c28-22(16-27-24(30)19-11-5-7-13-21(19)33(27,31)32)26-20-12-6-4-10-18(20)23(29)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOROWPVASRWHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide typically involves a multi-step process:
Starting with 1,2-benzisothiazol-3(2H)-one, the compound is first oxidized to introduce the 1,1-dioxido group.
The oxidized product is then reacted with an appropriate acetylating agent to form the 2-(acetyl)benzisothiazole derivative.
In the final step, this intermediate is reacted with N-(2-phenylethyl)benzamide under amide coupling conditions to form the target compound.
Industrial Production Methods
Industrial-scale production may involve similar steps, but optimized for yield and efficiency:
Use of continuous flow reactors to handle exothermic oxidation reactions safely.
Employing high-purity reagents and catalysts to improve product yield and purity.
Implementing robust purification techniques like crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole core can undergo further oxidation reactions, modifying its electronic properties.
Reduction: Reduction reactions can be used to modulate the activity of the compound in biological systems.
Substitution: The benzamide moiety allows for various electrophilic and nucleophilic substitutions, making it versatile for derivatization.
Common Reagents and Conditions
Oxidizing Agents: Common oxidants include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Catalyzed by strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation products with modified functional groups.
Reduced derivatives with potential biological activity.
Substituted benzamides and benzisothiazoles with varied chemical properties.
Scientific Research Applications
This compound has notable applications:
In Chemistry: Used as a precursor for synthesizing more complex organic molecules.
In Biology: Studied for its potential as an antimicrobial agent due to the benzisothiazole core.
In Medicine: Evaluated for its anti-cancer properties, interacting with cellular targets to inhibit tumor growth.
In Industry: Utilized in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The biological activity of this compound is primarily mediated through interactions with molecular targets:
Cellular Targets: It may bind to enzymes or receptors, altering their function.
Pathways Involved: In cancer cells, it may induce apoptosis by interfering with cell survival pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Basic structure without additional functional groups.
N-(2-phenylethyl)benzamide: Lacks the benzisothiazole core.
2-acetylbenzisothiazole: Precursor in the synthesis of the target compound.
Uniqueness
The specific combination of the benzisothiazole and benzamide groups in 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide makes it unique, providing distinct chemical and biological properties.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
